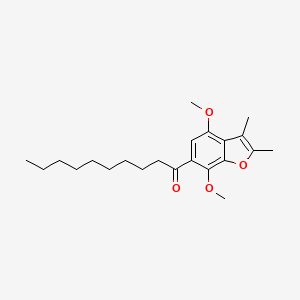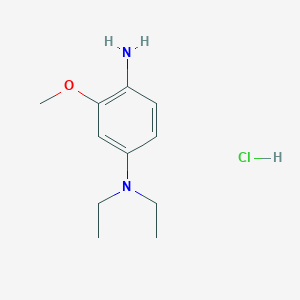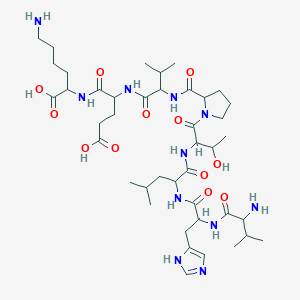
Val-his-leu-thr-pro-val-glu-lys
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Val-his-leu-thr-pro-val-glu-lys is an octapeptide composed of the amino acids valine, histidine, leucine, threonine, proline, valine, glutamic acid, and lysine. . It plays a significant role in various biological processes and has been studied extensively for its properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Val-his-leu-thr-pro-val-glu-lys can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The Merrifield procedure is often employed, which involves the stepwise addition of protected amino acids to a solid resin . The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency .
化学反応の分析
Types of Reactions
Val-his-leu-thr-pro-val-glu-lys can undergo various chemical reactions, including:
Oxidation: The histidine and proline residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .
科学的研究の応用
Val-his-leu-thr-pro-val-glu-lys has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in hemoglobin function and sickle-cell disease.
Medicine: Investigated for potential therapeutic applications in treating sickle-cell disease and other hemoglobinopathies.
Industry: Used in the development of peptide-based drugs and diagnostic tools
作用機序
The mechanism of action of val-his-leu-thr-pro-val-glu-lys involves its interaction with hemoglobin. As part of the hemoglobin S β-chain, it contributes to the formation of the sickle-cell shape in red blood cells. This peptide sequence affects the polymerization of deoxygenated hemoglobin S, leading to the characteristic sickling of red blood cells in sickle-cell disease .
類似化合物との比較
Similar Compounds
Val-his-leu-thr-pro-glu: A hexapeptide with a similar sequence but lacking valine and lysine.
Val-his-leu-thr-pro-val-glu: A heptapeptide missing the lysine residue.
Uniqueness
Val-his-leu-thr-pro-val-glu-lys is unique due to its specific sequence and its role in the hemoglobin S β-chain. Its presence in the amino-terminal region of hemoglobin S distinguishes it from other peptides and contributes to its specific biological functions .
特性
分子式 |
C42H71N11O12 |
|---|---|
分子量 |
922.1 g/mol |
IUPAC名 |
6-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H71N11O12/c1-21(2)17-28(49-36(58)29(18-25-19-45-20-46-25)50-39(61)32(44)22(3)4)37(59)52-34(24(7)54)41(63)53-16-10-12-30(53)38(60)51-33(23(5)6)40(62)47-26(13-14-31(55)56)35(57)48-27(42(64)65)11-8-9-15-43/h19-24,26-30,32-34,54H,8-18,43-44H2,1-7H3,(H,45,46)(H,47,62)(H,48,57)(H,49,58)(H,50,61)(H,51,60)(H,52,59)(H,55,56)(H,64,65) |
InChIキー |
FTEIMYUBKWFJIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


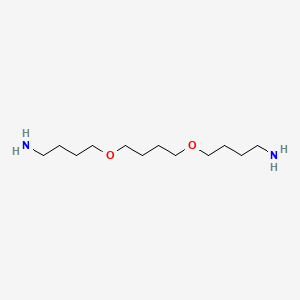
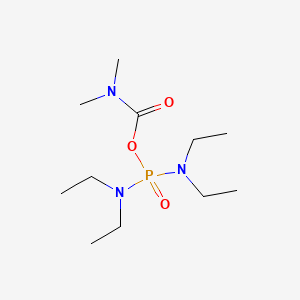
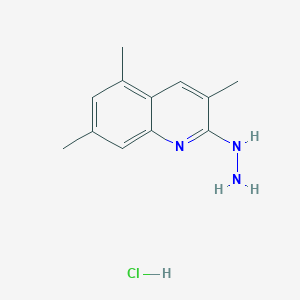
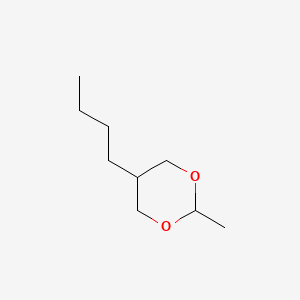
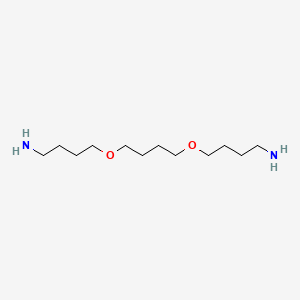
![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/no-structure.png)

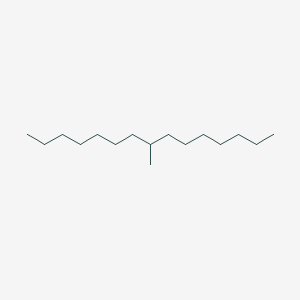
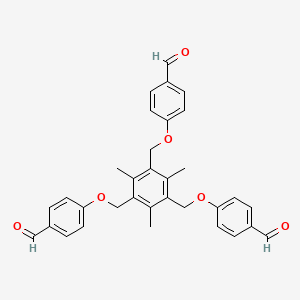
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
